molecular formula C15H9Cl2N B11691736 3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile

3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile

Cat. No.: B11691736
M. Wt: 274.1 g/mol
InChI Key: KJQCNVVCCLWWOT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile is an organic compound characterized by the presence of a dichlorophenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the desired acrylonitrile compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of substituted phenylacrylonitrile derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its dichlorophenyl group is known to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can form non-covalent interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The acrylonitrile moiety can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetonitrile: Similar structure but lacks the phenylacrylonitrile moiety.

    3-(2,6-Dichlorophenyl)-2-methylacrylonitrile: Similar structure with a methyl group instead of a phenyl group.

    3-(2,6-Dichlorophenyl)-2-phenylpropionitrile: Similar structure with a propionitrile group instead of an acrylonitrile group.

Uniqueness

3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile is unique due to the presence of both the dichlorophenyl and phenylacrylonitrile groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

(Z)-3-(2,6-dichlorophenyl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H9Cl2N/c16-14-7-4-8-15(17)13(14)9-12(10-18)11-5-2-1-3-6-11/h1-9H/b12-9+

InChI Key

KJQCNVVCCLWWOT-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(C=CC=C2Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.